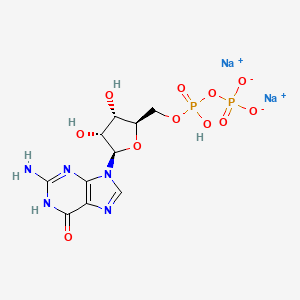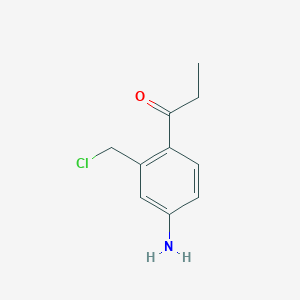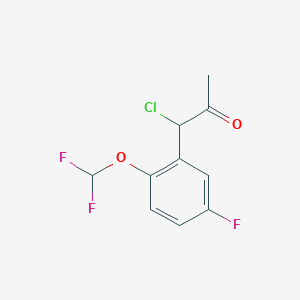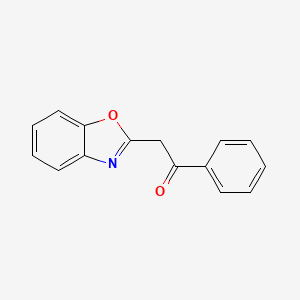
sodium ((2R,3S,4R,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogen diphosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium ((2R,3S,4R,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogen diphosphate is a complex organic compound. It is a nucleotide derivative, which plays a crucial role in various biochemical processes. This compound is known for its involvement in energy transfer and storage within cells, making it essential for numerous biological functions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium ((2R,3S,4R,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogen diphosphate involves multiple steps. The process typically starts with the preparation of the purine base, followed by the formation of the ribose sugar moiety. The final step involves the phosphorylation of the ribose sugar to form the diphosphate group. The reaction conditions often require controlled temperatures, pH levels, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using biotechnological methods. Microbial fermentation is a common approach, where genetically engineered microorganisms are used to produce the compound in large quantities. This method is preferred due to its cost-effectiveness and sustainability.
化学反应分析
Types of Reactions
Sodium ((2R,3S,4R,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogen diphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which are often used in biochemical assays.
Reduction: Reduction reactions can modify the purine base or the ribose sugar, leading to the formation of different analogs.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups, resulting in the formation of modified nucleotides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pH levels, and the use of solvents like water or ethanol.
Major Products Formed
The major products formed from these reactions include various nucleotide analogs, which are used in research and therapeutic applications.
科学研究应用
Sodium ((2R,3S,4R,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogen diphosphate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is essential for studying cellular processes, such as DNA replication and repair.
Medicine: It is used in the development of antiviral and anticancer drugs.
Industry: The compound is used in the production of various biotechnological products, including enzymes and diagnostic kits.
作用机制
The compound exerts its effects by participating in energy transfer and storage within cells. It acts as a substrate for various enzymes, facilitating biochemical reactions that are crucial for cellular function. The molecular targets include enzymes like kinases and polymerases, which are involved in phosphorylation and nucleic acid synthesis, respectively.
相似化合物的比较
Sodium ((2R,3S,4R,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogen diphosphate is unique due to its specific structure and function. Similar compounds include other nucleotide derivatives like adenosine triphosphate and guanosine diphosphate. the presence of the specific purine base and the diphosphate group distinguishes it from other nucleotides, making it particularly important in certain biochemical pathways.
属性
分子式 |
C10H13N5Na2O11P2 |
|---|---|
分子量 |
487.16 g/mol |
IUPAC 名称 |
disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C10H15N5O11P2.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1 |
InChI 键 |
LTZCGDIGAHOTKN-LGVAUZIVSA-L |
手性 SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] |
规范 SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















